Cas no 924304-81-4 ((2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid)

(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
- (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
- (4R)-4-Ethyl-1-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-proline
- (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid
- MFCD21608671
- 924304-81-4
- (2S,4R)-N-Boc-4-Et-Pro-OH
- SCHEMBL1645992
- CS-0439491
- A935708
- (2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- (2S-trans)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
- DB-309814
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- Inchi: InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
- InChI Key: LEFBERMUUFOGBV-BDAKNGLRSA-N
- SMILES: CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 2
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 357.8±35.0 °C at 760 mmHg
- Solubility: Dichloromethane, Ethyl Acetate
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E925640-5mg |
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester |
924304-81-4 | 5mg |
$1395.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6130-500mg |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid |
924304-81-4 | 95% | 500mg |
¥5278.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6130-250.0mg |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid |
924304-81-4 | 95% | 250.0mg |
¥2904.0000 | 2024-08-02 | |
TRC | E925640-1mg |
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester |
924304-81-4 | 1mg |
$322.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6130-100mg |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid |
924304-81-4 | 95% | 100mg |
¥2376.0 | 2024-04-16 | |
abcr | AB597175-1g |
(2S,4R)-N-Boc-4-Et-Pro-OH; . |
924304-81-4 | 1g |
€842.20 | 2024-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510158-1g |
(2S,4R)-N-Boc-4-Et-Pro-OH |
924304-81-4 | 98% | 1g |
¥14157.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6130-1G |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid |
924304-81-4 | 95% | 1g |
¥7260.00 | 2023-05-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6130-1g |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid |
924304-81-4 | 95% | 1g |
¥7920.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6130-250mg |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid |
924304-81-4 | 95% | 250mg |
¥3168.0 | 2024-04-16 |
(2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid Related Literature
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
Additional information on (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid
Recent Advances in the Application of (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid (CAS: 924304-81-4) in Chemical Biology and Pharmaceutical Research
The compound (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid (CAS: 924304-81-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and peptidomimetics. Recent studies have highlighted its role in modulating protein-protein interactions and enhancing the pharmacokinetic properties of drug candidates.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid as a key building block for the synthesis of novel SARS-CoV-2 main protease inhibitors. The study demonstrated that the compound's rigid pyrrolidine scaffold and chiral centers contributed to improved binding affinity and selectivity. Molecular docking simulations revealed that the ethyl group at the 4-position played a critical role in optimizing hydrophobic interactions with the protease's S2 pocket.
Another significant application was reported in Nature Chemical Biology, where the compound was incorporated into the design of allosteric modulators for G protein-coupled receptors (GPCRs). The research team found that the tert-butoxycarbonyl (Boc) protecting group facilitated selective functionalization while maintaining the compound's stability during solid-phase peptide synthesis. This approach enabled the development of potent and selective GPCR ligands with reduced off-target effects.
Recent advancements in synthetic methodology have also improved the accessibility of this compound. A 2024 publication in Organic Letters described an efficient asymmetric synthesis route using a chiral auxiliary-mediated alkylation strategy, achieving >99% enantiomeric excess. This development is particularly important for scaling up production while maintaining the high purity required for pharmaceutical applications.
From a drug metabolism perspective, studies have shown that the 4-ethyl substitution enhances metabolic stability compared to analogous compounds with bulkier substituents. This property, combined with the compound's favorable solubility profile, makes it an attractive scaffold for lead optimization in drug discovery programs targeting central nervous system disorders.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results suggest that derivatives of (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid can serve as effective linkers in proteolysis-targeting chimeras (PROTACs), demonstrating improved cellular permeability and degradation efficiency against challenging targets such as transcription factors.
The compound's safety profile has also been investigated in recent preclinical studies. Toxicology assessments indicate favorable characteristics with minimal off-target effects at therapeutic concentrations, supporting its continued development as a pharmaceutical intermediate. These findings position (2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid as a valuable tool in modern drug discovery and chemical biology research.
924304-81-4 ((2S,4R)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-2-carboxylic acid) Related Products
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